(Z)-N-butyl-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
Overview
Description
(Z)-N-butyl-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a combination of aromatic and aliphatic groups, which contribute to its unique chemical properties.
Scientific Research Applications
Corrosion Inhibition
One notable application of acrylamide derivatives is in the field of corrosion inhibition. For instance, acrylamide derivatives such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have been explored for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds have shown to act as mixed-type inhibitors, effectively reducing the corrosion rate of copper in acidic environments through chemical adsorption mechanisms, as evidenced by electrochemical methods and theoretical computations (Ahmed Abu-Rayyan et al., 2022).
Controlled Polymerization
Acrylamide derivatives are also utilized in controlled polymerization processes. For example, the polymerization of N-isopropylacrylamide has been conducted under conditions that yield thermoresponsive polymers suitable for applications in drug delivery. This showcases the role of acrylamide derivatives in facilitating controlled, room-temperature polymerization, leading to polymers with potential biomedical applications (Anthony J Convertine et al., 2004).
Adhesive Properties
Further, acrylamide derivatives have been synthesized and characterized for their adhesive properties. Studies involving the synthesis of catechol-containing polyacrylamides demonstrate the potential of these compounds in creating materials with significant adhesive strength, suitable for biomedical applications, including as photo-reactive glues for medical surfaces (K. Hennig & W. Meyer, 2022).
Environmental Applications
In environmental science, acrylamide-based hydrogels have been developed for controlled drug release and water purification. The study on poly (acrylamide-co-butyl methacrylate-co-acrylic acid) hydrogels highlights their environment-responsive swelling behavior and potential in controlled release systems, showcasing the versatility of acrylamide derivatives in creating responsive materials for environmental and pharmaceutical applications (R. Singhal & I. Gupta, 2010).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-butyl-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the amide bond: This can be achieved by reacting 3-phenylprop-2-enoyl chloride with N-butyl-3-(4-methoxyphenyl)prop-2-enamide in the presence of a base such as triethylamine.
E/Z Isomerization: The resulting product may undergo isomerization to achieve the desired (Z) and (E) configurations. This can be facilitated by using specific catalysts or reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed:
Oxidation: Quinones, phenolic compounds.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-butyl-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- (Z)-N-butyl-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
- (Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
- (Z)-N-butyl-3-(4-methylphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
Comparison:
Uniqueness: The presence of the methoxy group in (Z)-N-butyl-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide distinguishes it from its analogs. This functional group can influence the compound’s reactivity, solubility, and biological activity.
Reactivity: The methoxy group can participate in various chemical reactions, potentially leading to different products compared to its analogs.
Biological Activity: The methoxy group may enhance or alter the compound’s interaction with biological targets, affecting its efficacy and potency.
Properties
IUPAC Name |
(Z)-N-butyl-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-4-16-24-23(27)21(17-19-10-13-20(28-2)14-11-19)25-22(26)15-12-18-8-6-5-7-9-18/h5-15,17H,3-4,16H2,1-2H3,(H,24,27)(H,25,26)/b15-12+,21-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPKZDWUVMUXRF-BUTFHRKVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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